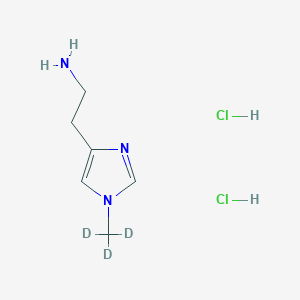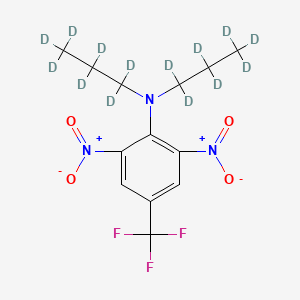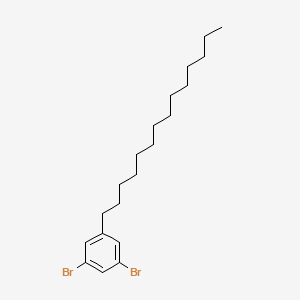
Thymidine-A,A,A,6-D4
描述
胸腺嘧啶-d4 是一种氘化的胸腺嘧啶,胸腺嘧啶是一种由脱氧核糖和胸腺嘧啶碱基组成的嘧啶核苷。该化合物通常用作气相色谱或液相色谱-质谱法测定胸腺嘧啶含量的内标。 胸腺嘧啶-d4 在研究中特别有价值,因为它稳定且可以掺入 DNA,使其成为各种科学研究中的一种有用工具 .
作用机制
胸腺嘧啶-d4 通过在合成阶段掺入 DNA 而发挥其作用。胸腺嘧啶-d4 中的氘原子取代 DNA 分子中的氢原子,使研究人员能够追踪和量化 DNA 合成和复制。胸腺嘧啶-d4 的分子靶标包括胸腺嘧啶激酶和其他参与 DNA 合成的酶。 参与其作用机制的途径包括 DNA 复制和修复途径 .
生化分析
Biochemical Properties
Thymidine-A,A,A,6-D4 plays a crucial role in biochemical reactions, particularly in DNA synthesis and repair. It is phosphorylated by thymidine kinase 2 (TK2) in mitochondria to form deoxythymidine monophosphate (dTMP) . This phosphorylation is essential for the incorporation of thymidine into DNA. This compound interacts with various enzymes, including thymidine kinase, which catalyzes the phosphorylation, and thymidylate synthase, which converts dTMP to deoxythymidine triphosphate (dTTP), a building block for DNA synthesis.
Cellular Effects
This compound influences various cellular processes, including DNA replication and repair. It affects cell function by providing the necessary nucleotides for DNA synthesis, which is crucial for cell proliferation. The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by ensuring the availability of thymidine for DNA synthesis and repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its incorporation into DNA. The compound is phosphorylated to dTMP and further to dTTP, which is then incorporated into the DNA strand during replication. This incorporation is essential for maintaining the integrity and stability of the DNA molecule. This compound also interacts with thymidine phosphorylase, which plays a role in thymidine catabolism and can supply carbon for the glycolytic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thymidine and its derivatives can be catabolized to lactate in tumor xenografts, indicating that the compound’s effects can persist over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound supports DNA synthesis and repair, promoting cell proliferation. At higher doses, it may exhibit toxic or adverse effects, including disruption of DNA synthesis and potential cytotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at optimal dosages, while higher doses lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pyrimidine salvage pathway. It interacts with enzymes such as thymidine kinase and thymidylate synthase, which are crucial for its phosphorylation and incorporation into DNA. The compound also affects metabolic flux and metabolite levels by providing the necessary nucleotides for DNA synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. The compound’s distribution is essential for its incorporation into DNA and its subsequent effects on cellular function .
Subcellular Localization
This compound is localized within specific subcellular compartments, including the nucleus and mitochondria. Its activity and function are influenced by its localization, as it needs to be in proximity to the DNA synthesis machinery. Targeting signals and post-translational modifications may direct the compound to specific compartments, ensuring its effective incorporation into DNA .
准备方法
合成路线和反应条件
胸腺嘧啶-d4 是通过胸腺嘧啶的氘化合成的。该过程涉及用氘原子取代胸腺嘧啶分子中的氢原子。这可以通过各种化学反应来实现,包括在氘气存在下进行的催化氢化。 反应条件通常涉及使用氘源、催化剂以及特定的温度和压力设置,以确保氘有效地掺入胸腺嘧啶分子中 .
工业生产方法
胸腺嘧啶-d4 的工业生产遵循与实验室合成类似的原理,但规模更大。该过程涉及使用高纯度氘气和先进的催化体系来实现高产率和纯度。 生产在受控环境中进行,以确保最终产品的稳定性和质量 .
化学反应分析
反应类型
胸腺嘧啶-d4 会发生各种化学反应,包括:
氧化: 胸腺嘧啶-d4 可以被氧化形成胸腺嘧啶和其他氧化产物。
还原: 还原反应可以将胸腺嘧啶-d4 转化为相应的脱氧核糖衍生物。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的催化剂。 这些反应的条件根据所需产物而异,但通常涉及控制温度、压力和 pH 值 .
主要形成的产物
这些反应形成的主要产物包括脱氧核糖衍生物、胸腺嘧啶以及各种取代的胸腺嘧啶化合物。 这些产物通常用于生物化学和分子生物学中的进一步研究和应用 .
科学研究应用
胸腺嘧啶-d4 在科学研究中具有广泛的应用,包括:
化学: 用作质谱法中测定胸腺嘧啶和相关化合物含量的内标。
生物学: 掺入 DNA 中以研究 DNA 合成、复制和修复机制。
医学: 用于抗病毒药物的开发,以及作为细胞增殖测定中的标记物。
相似化合物的比较
类似化合物
胸腺嘧啶: 胸腺嘧啶的非氘化形式,通常用于 DNA 合成研究。
5-溴-2'-脱氧尿嘧啶 (BrdU): 胸腺嘧啶类似物,用于在体内标记增殖细胞。
5-乙炔基-2'-脱氧尿嘧啶 (EdU): 另一种胸腺嘧啶类似物,用于标记和成像细胞内的 DNA
胸腺嘧啶-d4 的独特性
胸腺嘧啶-d4 由于其氘标记而具有独特性,这提供了增强的稳定性并允许在质谱法中进行精确的量化。 与其他胸腺嘧啶类似物不同,胸腺嘧啶-d4 不会干扰 DNA 合成,并且可以用作各种生化分析中的可靠内标 .
属性
IUPAC Name |
6-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-BTDYSWPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B1436191.png)
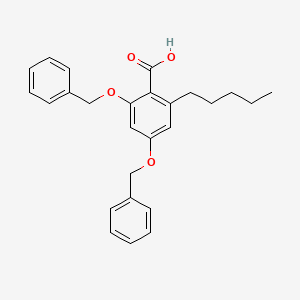
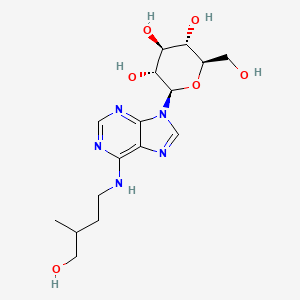

![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)
![4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1436197.png)
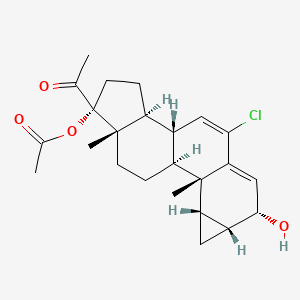

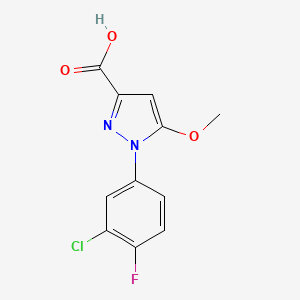
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1436203.png)
